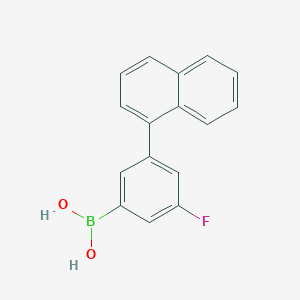

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid

Description

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a naphthalen-1-yl group at the 5-position. The boronic acid (-B(OH)₂) moiety enables covalent interactions with biological targets, particularly β-lactamases (BLs), by forming reversible acyl-enzyme intermediates . This compound is of interest in medicinal chemistry and materials science, particularly for enzyme inhibition and diagnostic applications .

Properties

Molecular Formula |

C16H12BFO2 |

|---|---|

Molecular Weight |

266.1 g/mol |

IUPAC Name |

(3-fluoro-5-naphthalen-1-ylphenyl)boronic acid |

InChI |

InChI=1S/C16H12BFO2/c18-14-9-12(8-13(10-14)17(19)20)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,19-20H |

InChI Key |

NBRPGMLKYKNODW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C2=CC=CC3=CC=CC=C32)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of boronic acids often employs similar methodologies but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or specific catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), specific catalysts (e.g., Pd/C).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: Corresponding aryl compounds without the boronic acid group.

Scientific Research Applications

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes by forming reversible covalent bonds with active site residues .

Comparison with Similar Compounds

Key Findings :

- Antiproliferative Activity: Naphthalene- and phenanthrene-substituted boronic acids (e.g., 6-hydroxynaphthalen-2-yl and phenanthren-9-yl) exhibit potent antiproliferative effects (IC₅₀ ~0.2 µM), likely due to enhanced π-π stacking with cellular targets .

- Diagnostic Utility: BA21, a structural analogue lacking the 3-fluoro group, demonstrates superior fluorescence in thin-layer chromatography (TLC) for detecting Mycolactone A/B, suggesting that the naphthalene moiety enhances π-interactions in analytical applications . The fluorine in the target compound may further fine-tune electronic properties for improved specificity.

Electronic and Solubility Effects of Substituents

In contrast, hydroxyl or bulky substituents (e.g., in 6-hydroxynaphthalen-2-yl boronic acid) reduce solubility, leading to precipitation in biological assays .

Oxidation and Stability

Boronic esters of the target compound may exhibit tunable oxidation rates depending on the diol used. For instance, pinacol-derived esters oxidize faster (50% conversion in 5–10 minutes) than neopentyl glycol analogues (27 minutes) . The electron-withdrawing fluorine could accelerate hydrolysis of the ester, though this requires experimental validation.

Biological Activity

(3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry. The presence of the fluorine atom and the naphthalene ring enhances its biological properties, potentially improving its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid have shown promising results against various cancer cell lines.

Key Findings:

- In vitro studies indicate that boronic acid derivatives can inhibit cell viability in cancer cells while maintaining the viability of healthy cells. For example, certain phenyl boronic compounds reduced prostate cancer cell viability significantly at low concentrations (5 µM), with viability dropping to 33% for cancer cells while healthy cells remained largely unaffected .

- The mechanism of action for these compounds often involves the inhibition of proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. Studies suggest that these compounds can induce G2/M phase arrest in cancer cell lines, which is critical for their anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of (3-Fluoro-5-(naphthalen-1-yl)phenyl)boronic acid are also noteworthy. Boronic acids have been investigated for their potential to combat bacterial and fungal infections.

Antimicrobial Efficacy:

- Research indicates that boronic acid derivatives exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured for these compounds ranged from 7 mm to 13 mm, indicating effective antimicrobial action .

- Specific studies have shown that certain derivatives possess lower Minimum Inhibitory Concentration (MIC) values compared to existing antifungal agents, highlighting their potential as alternative therapeutic agents against resistant strains .

Antioxidant Activity

Boronic acids are also recognized for their antioxidant properties. The ability of these compounds to scavenge free radicals has been documented in several studies.

Research Insights:

- Various assays, including DPPH and ABTS methods, have shown that boronic acid derivatives can exhibit antioxidant activity comparable to standard antioxidants like α-tocopherol . This property may contribute to their overall therapeutic potential by mitigating oxidative stress in biological systems.

Case Studies and Experimental Data

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Study 1 | B5 | Prostate Cancer Cells | 5 | Significant reduction in viability |

| Study 2 | B7 | Prostate Cancer Cells | 7 | Moderate reduction in viability |

| Study 3 | (3-Fuoro...) | E. coli | <10 | Effective antibacterial activity |

| Study 4 | (3-Fuoro...) | S. aureus | <15 | Effective against resistant strains |

Q & A

Advanced Research Question

- Biomolecular Interactions : The boronic acid moiety reversibly binds diols (e.g., glycoproteins), studied via surface plasmon resonance (SPR) .

- Oxidative Stability : Exposure to H₂O₂ induces oxidation to phenol derivatives. Oxidation rates are monitored by ¹H NMR, with half-lives ranging from 5–30 minutes depending on pH and solvent .

- Hydrolysis : Boronate ester equilibrium in aqueous solutions is quantified using alizarin red S affinity assays .

What analytical strategies address solubility limitations in polar solvents?

Advanced Research Question

- Co-Solvent Systems : DMSO/water mixtures (1:4 v/v) improve solubility for biological assays .

- Derivatization : Conversion to pinacol esters enhances lipophilicity, facilitating organic-phase reactions .

How is computational modeling used to predict the compound’s reactivity and binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.